molecular formula C8H10O2S B039522 5-Isopropylthiophene-3-carboxylic acid CAS No. 123418-51-9

5-Isopropylthiophene-3-carboxylic acid

Cat. No.: B039522
CAS No.: 123418-51-9
M. Wt: 170.23 g/mol
InChI Key: SAYAWUFWZUZLLB-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-Isopropylthiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of materials such as polymers and dyes, as well as in the development of organic electronic devices.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isopropylthiophene-3-carboxylic acid can be synthesized from 3-thiophenecarboxaldehyde, 5-(1-methylethyl)- (9CI) . The synthesis involves several steps, including the formation of the thiophene ring and subsequent functionalization to introduce the isopropyl and carboxylic acid groups. The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods to improve efficiency, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 5-isopropylthiophene-3-carboxylic acid depends on its specific application and the molecular targets involved. In general, the compound may interact with various enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    2-Isopropylthiophene-3-carboxylic acid: The position of the isopropyl group can influence the compound’s chemical properties and interactions with other molecules.

    5-Methylthiophene-3-carboxylic acid: The methyl group is smaller than the isopropyl group, which may affect the compound’s steric and electronic properties.

Uniqueness

5-Isopropylthiophene-3-carboxylic acid is unique due to the presence of both the isopropyl and carboxylic acid groups on the thiophene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-propan-2-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYAWUFWZUZLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393308
Record name 5-isopropylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123418-51-9
Record name 5-isopropylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of AgNO3 (1.01 g, 5.92 mmol)in 10 mL of H20 and 15 mL of a solution of KOH (1.63 g, 40.8 mmol) were sequentially added to a solution of 760 mg (4.9 mmol) of 2-isopropyl-4-thiophene carboxaldehyde, from step 34a above, in 25 mL of ethanol. The resulting black mixture was stirred at room temperature for 2 hours and filtered. The filtrate was washed with ether, then acidified with 6N HCl and extracted with ether. The extract was washed with H2O and brine, dried over MgSO4 and concentrated to give 680 mg (81%) of the title compound as a yellow solid. mp. 64°-67° C.
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.01 g
Type
catalyst
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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